4-Methyl-2-pentanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentanone oxime, also known as methyl isobutyl ketoxime, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a colorless to light yellow liquid with a boiling point of 68-70°C at 8 mmHg and a melting point of 63°C . This compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .
Mode of Action
This compound interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .
Result of Action
The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-pentanone oxime can be synthesized through the reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:
4-Methyl-2-pentanone+Hydroxylamine hydrochloride→4-Methyl-2-pentanone oxime+Sodium chloride+Water
The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-pentanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
4-Methyl-2-pentanone oxime can be compared with other similar compounds such as:
2-Butanone oxime: Similar in structure but with a different alkyl group.
Acetone oxime: A simpler oxime with a smaller molecular structure.
2-Methyl-4-pentanone oxime: Another isomer with similar properties but different structural arrangement.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
105-44-2 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |
InChI Key |
ZKALVNREMFLWAN-SREVYHEPSA-N |
SMILES |
CC(C)CC(=NO)C |
Isomeric SMILES |
CC(C)C/C(=N\O)/C |
Canonical SMILES |
CC(C)CC(=NO)C |
Key on ui other cas no. |
30669-66-0 105-44-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?
A: this compound has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.
Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does this compound play a role in this process?
A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, this compound served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.
Q3: How is this compound employed in analytical chemistry, particularly in the context of human health?
A: this compound can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of this compound, accurate quantification of acetone levels in plasma samples can be achieved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.